molecular formula C18H22N4OS2 B4272114 2-[4-ETHYL-5-({[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-2-PROPANOL

2-[4-ETHYL-5-({[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-2-PROPANOL

Cat. No.: B4272114
M. Wt: 374.5 g/mol
InChI Key: VOYAKKRWTDNZPI-UHFFFAOYSA-N
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Description

2-[4-ETHYL-5-({[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-2-PROPANOL is a complex organic compound featuring a thiazole and triazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-ETHYL-5-({[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-2-PROPANOL typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiazole and triazole rings, followed by their functionalization and coupling.

    Formation of Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Formation of Triazole Ring: The triazole ring is often formed through the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes.

    Coupling and Functionalization: The final steps involve coupling the thiazole and triazole rings and introducing the propanol group through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-ETHYL-5-({[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-2-PROPANOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[4-ETHYL-5-({[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-2-PROPANOL has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[4-ETHYL-5-({[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-2-PROPANOL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-yl compounds
  • 2,4-disubstituted thiazoles
  • 1,2,4-triazolo[4,3-a]quinoxaline derivatives

Uniqueness

2-[4-ETHYL-5-({[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-2-PROPANOL is unique due to its specific combination of thiazole and triazole rings, along with the propanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-ethyl-5-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]-1,2,4-triazol-3-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS2/c1-5-22-16(18(3,4)23)20-21-17(22)25-11-14-10-24-15(19-14)13-8-6-12(2)7-9-13/h6-10,23H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYAKKRWTDNZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CSC(=N2)C3=CC=C(C=C3)C)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-ETHYL-5-({[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-2-PROPANOL
Reactant of Route 2
2-[4-ETHYL-5-({[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-2-PROPANOL
Reactant of Route 3
2-[4-ETHYL-5-({[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-2-PROPANOL
Reactant of Route 4
2-[4-ETHYL-5-({[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-2-PROPANOL
Reactant of Route 5
Reactant of Route 5
2-[4-ETHYL-5-({[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-2-PROPANOL
Reactant of Route 6
Reactant of Route 6
2-[4-ETHYL-5-({[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-2-PROPANOL

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